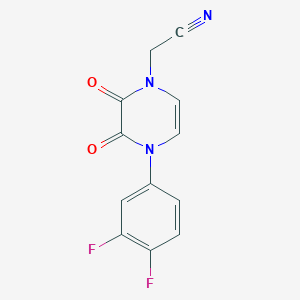

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

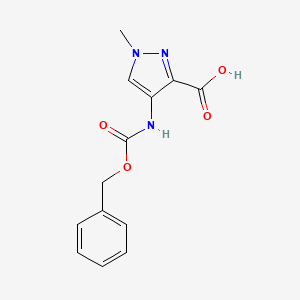

The compound “2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule that contains several functional groups, including a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), a nitrile group (-CN), and a difluorophenyl group (a phenyl ring with two fluorine atoms attached). These functional groups suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazine ring, the difluorophenyl group, and the nitrile group are all rigid, planar structures, which could lead to interesting interactions in the solid state or when the compound is dissolved in a solvent .

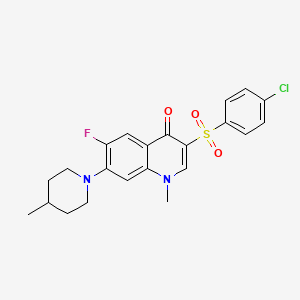

Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the strong intermolecular forces between the planar molecules. It’s likely to be soluble in organic solvents, but not very soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

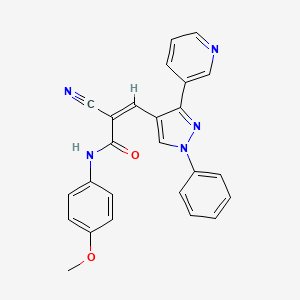

- Synthesis Techniques: The compound is synthesized through a three-component reaction involving methyl 4-aryl-2,4-dioxobutanoates, aromatic aldehyde, and 2-aminoacetonitrile sulfate. This process includes the formation of Schiff base, Michael-type addition, and cyclization, leading to various derivatives of acetonitriles (Gein, Buldakova, & Dmitriev, 2019).

- Chemical Reactions and Derivatives: A key intermediate, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, is utilized for synthesizing various heterocyclic compounds like pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, demonstrating the versatility of this compound in chemical synthesis (El‐Mekabaty, 2015).

Applications in Organic Chemistry

- Organic Synthesis: This compound is involved in aza-Piancatelli rearrangement/Michael reaction, aiding in the synthesis of various benzo[b][1,4]thiazine and oxazine derivatives, which are significant in organic chemistry (Reddy et al., 2012).

- Facilitating Cyclocondensation Reactions: It participates in cyclocondensation reactions with maleic anhydride and maleimide, leading to the synthesis of compounds like pyrano[3,4-c]pyrrole, pyrrolo[3,4-c]pyridine, and other pyrrole derivatives (Gupta, Ila, & Junjappa, 1988).

Analytical and Synthesis Techniques

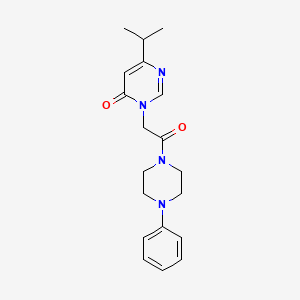

- Method Development in Analytical Chemistry: It is used in the method development and validation study for quantitative determination of genotoxic impurities in pharmaceutical samples, showcasing its relevance in analytical chemistry (Devanna & Reddy, 2016).

- Cyanoacetylation Reactions: The compound is central to cyanoacetylation reactions, leading to the synthesis of various pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives, highlighting its application in organic synthesis (Salaheldin, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3O2/c13-9-2-1-8(7-10(9)14)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGAGKNXWDUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC#N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)